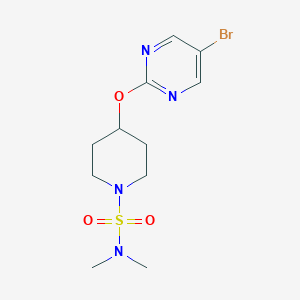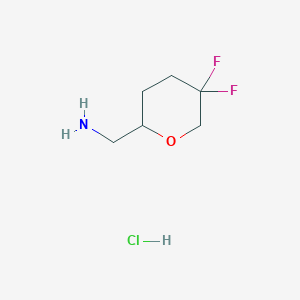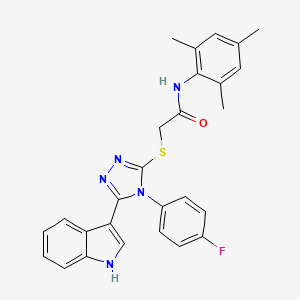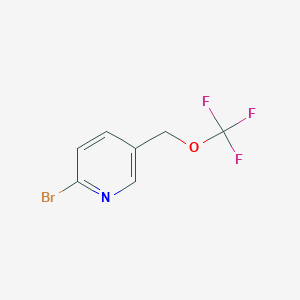![molecular formula C19H21N3S B2359433 1-(2,6-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea CAS No. 1023443-89-1](/img/structure/B2359433.png)
1-(2,6-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6-Dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a thiourea group attached to a 2,6-dimethylphenyl ring and an indole moiety
准备方法
The synthesis of 1-(2,6-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea typically involves the reaction of 2,6-dimethylphenyl isothiocyanate with 2-(1H-indol-3-yl)ethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Synthetic Route:
- Dissolve 2,6-dimethylphenyl isothiocyanate in dichloromethane.
- Add 2-(1H-indol-3-yl)ethylamine to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter the precipitate.
- Purify the product by recrystallization or column chromatography.
化学反应分析
1-(2,6-Dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form the corresponding thiourea dioxide.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenyl and indole rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in an organic solvent.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products:
- Oxidation: Thiourea dioxide derivative.
- Reduction: Corresponding amine.
- Substitution: Halogenated or nitrated derivatives.
科学研究应用
1-(2,6-Dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Material Science: The compound is studied for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: It is used as a probe to study the binding interactions with various biological macromolecules, such as proteins and nucleic acids.
作用机制
The mechanism of action of 1-(2,6-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea involves its interaction with specific molecular targets. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death.
Molecular Targets and Pathways:
Enzymes: Inhibition of kinases and proteases.
Pathways: Disruption of signaling pathways involved in cell proliferation and apoptosis.
相似化合物的比较
1-(2,6-Dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea can be compared with other thiourea derivatives and indole-based compounds:
Thiourea Derivatives: Similar compounds include 1-phenyl-3-(2-pyridyl)thiourea and 1-(4-methylphenyl)-3-(2-thienyl)thiourea. These compounds also exhibit biological activity and are studied for their potential therapeutic applications.
Indole-Based Compounds: Similar compounds include 3-(2-bromoethyl)-1H-indole and 3-(2-chloroethyl)-1H-indole. These compounds are known for their anticancer and antimicrobial properties.
Uniqueness: this compound is unique due to the combination of the thiourea and indole moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications in medicinal chemistry and material science.
属性
IUPAC Name |
1-(2,6-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3S/c1-13-6-5-7-14(2)18(13)22-19(23)20-11-10-15-12-21-17-9-4-3-8-16(15)17/h3-9,12,21H,10-11H2,1-2H3,(H2,20,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQZVEPWZZHYAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=S)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea](/img/structure/B2359351.png)
![5-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2359353.png)
![N-(3,4-dimethylphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2359355.png)




![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-nitrobenzamide](/img/structure/B2359364.png)
![N-(2,3-dimethylphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2359365.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2359366.png)
![7-Fluoro-3-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2359368.png)
![2-[(4-{[(4-fluoroanilino)carbothioyl]amino}phenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2359369.png)
![2-[(2,4-difluorobenzyl)sulfanyl]-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2359371.png)
![1-(1,3-Benzodioxol-5-yl)-4-[(dimethylsulfamoylamino)methyl]-2-oxopyrrolidine](/img/structure/B2359372.png)
